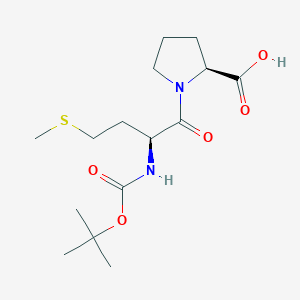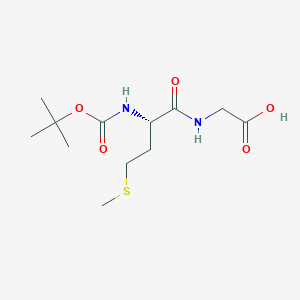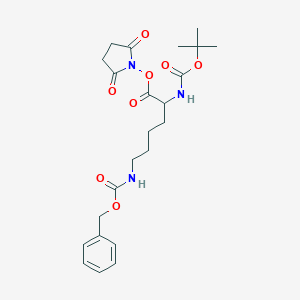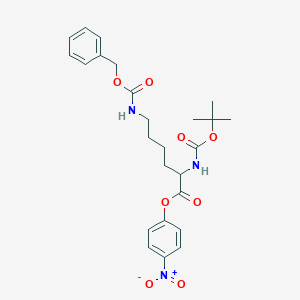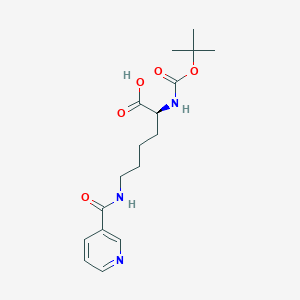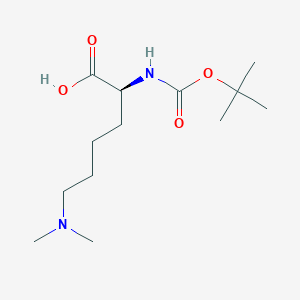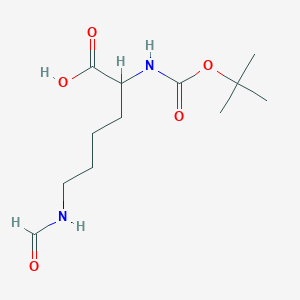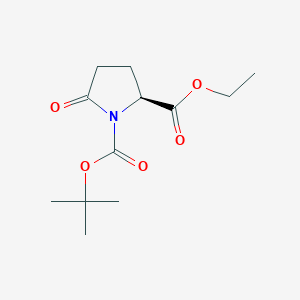
Boc-pyr-oet
描述
准备方法
Synthetic Routes and Reaction Conditions: Boc-pyr-oet is typically synthesized through the reaction of L-pyroglutamic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds as follows:
- Dissolve L-pyroglutamic acid in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add tert-butoxycarbonyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain this compound as a white solid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions: Boc-pyr-oet undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield L-pyroglutamic acid and ethanol.
Substitution Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: this compound can be used in peptide synthesis through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: Carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Major Products:
Hydrolysis: L-pyroglutamic acid and ethanol.
Deprotection: L-pyroglutamic acid.
Coupling: Peptides or peptide derivatives.
科学研究应用
Chemistry: Boc-pyr-oet is widely used in organic synthesis as a protecting group for the amino function of L-pyroglutamic acid. It facilitates the synthesis of complex molecules by preventing unwanted side reactions .
Biology: In biological research, this compound is used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase peptide synthesis (SPPS) method .
Medicine: this compound is used in the development of pharmaceutical compounds, particularly in the synthesis of peptide-based drugs. It is also used in the synthesis of enzyme inhibitors and other bioactive molecules .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications .
作用机制
The mechanism of action of Boc-pyr-oet involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl (Boc) group protects the amino function of L-pyroglutamic acid, preventing it from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for the controlled synthesis of target molecules .
相似化合物的比较
- N-tert-Butoxycarbonyl-L-glutamic acid ethyl ester
- N-tert-Butoxycarbonyl-L-aspartic acid ethyl ester
- N-tert-Butoxycarbonyl-L-proline ethyl ester
Comparison: Boc-pyr-oet is unique due to its specific structure and reactivity. Compared to other Boc-protected amino acids, this compound offers distinct advantages in terms of stability and ease of deprotection. Its use in peptide synthesis is particularly valuable due to its compatibility with various coupling reagents and conditions .
属性
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420126 | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144978-12-1 | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144978-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-pyr-oet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) 2-ethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


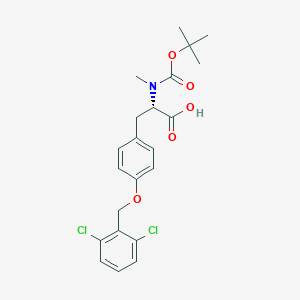
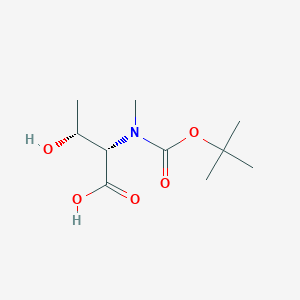
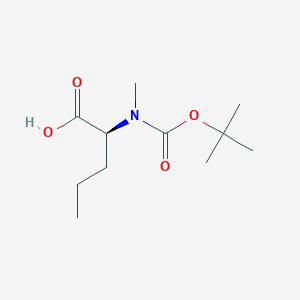
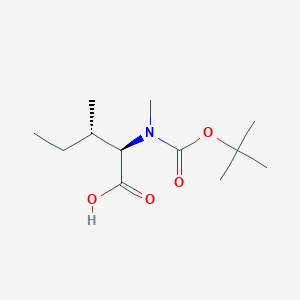
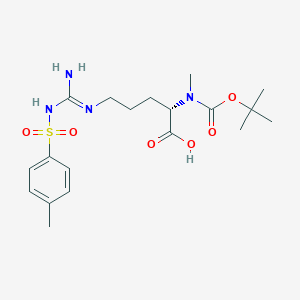

![(2,5-Dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B558155.png)
